molecular formula C22H22N6O2S3 B2430267 N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1105252-57-0

N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2430267
CAS No.: 1105252-57-0
M. Wt: 498.64
InChI Key: LPVNTFKBKKKGCS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S3/c1-30-17-8-4-3-7-16(17)27-10-12-28(13-11-27)21-25-26-22(33-21)31-14-19(29)24-20-23-15-6-2-5-9-18(15)32-20/h2-9H,10-14H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNTFKBKKKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the thiadiazole ring, and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. Reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine group undergoes alkylation and acylation reactions. For example:

  • Alkylation : Reactivity with alkyl halides (e.g., methoxybenzyl chloride) under reflux in DMF yields derivatives with enhanced lipophilicity .

  • Acylation : Acetic anhydride reacts with the secondary amine of piperazine to form acetylated analogs, as confirmed by LC-MS and NMR .

Table 1: Representative Substitution Reactions

Reaction TypeReagent/ConditionsProductYield (%)Reference
Alkylation2-Methoxyphenyl bromide, K₂CO₃, DMF, 80°C4-(2-Methoxyphenyl)piperazine78
AcylationAcetic anhydride, NEt₃, CH₂Cl₂, RTAcetyl-piperazine derivative85

Thiadiazole Sulfanyl Group Reactivity

The sulfanyl (–S–) linker in the 1,3,4-thiadiazole ring participates in:

  • Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

  • Disulfide Bond Formation : Reacts with thiols (e.g., glutathione) under oxidative conditions .

Table 2: Sulfanyl Group Transformations

ReactionConditionsProductApplicationReference
Oxidation30% H₂O₂, AcOH, 50°CSulfoxideBioactivity modulation
Thiol ExchangeGlutathione, PBS, pH 7.4Disulfide conjugateProdrug design

Benzothiazole Ring Functionalization

The benzothiazole core supports electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6-position .

  • Chlorination : SOCl₂/PCl₅ yields 5-chloro derivatives .

Table 3: Benzothiazole Modifications

ReactionReagentsPositionYield (%)Reference
NitrationHNO₃, H₂SO₄, 0°CC665
ChlorinationSOCl₂, PCl₅, 60°CC572

Mechanistic Insights and Catalysis

  • Cyclization Reactions : Formation of the 1,3,4-thiadiazole ring involves iodine-mediated elimination of sulfur from thiosemicarbazide precursors .

  • Cross-Coupling : Suzuki-Miyaura coupling at the benzothiazole C2 position with aryl boronic acids is catalyzed by Pd(PPh₃)₄ .

Stability and Degradation Pathways

  • Hydrolysis : The acetamide group hydrolyzes in acidic/basic conditions to form carboxylic acid derivatives (confirmed via HPLC) .

  • Photodegradation : UV exposure (254 nm) cleaves the sulfanyl bond, generating benzothiazole and thiadiazole fragments .

Biological Activity-Linked Reactions

  • Enzyme Inhibition : The compound acts as a dihydrofolate reductase (DHFR) inhibitor via hydrogen bonding with Asp 21 and Tyr 22 residues .

  • Metabolic Activation : Cytochrome P450-mediated oxidation generates reactive intermediates detected via LC-MS/MS .

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. The following are common steps involved:

  • Formation of the Benzothiazole Ring : This can be achieved by reacting 2-aminothiophenol with suitable aldehydes under acidic conditions.
  • Thiadiazole Synthesis : The introduction of the thiadiazole can be accomplished through cyclization reactions involving hydrazine derivatives.
  • Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole-piperazine hybrids have demonstrated moderate to potent activity against MCF7 and HCT116 cancer cell lines .
Compound TypeActivityReference
Benzothiazole-PiperazineAnticancer
Thiadiazole DerivativesAnti-inflammatory

The compound has been evaluated for its ability to act as an enzyme inhibitor and a fluorescent probe:

  • Enzyme Inhibition : Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .

Material Science

It is also being explored for applications in advanced materials:

  • Polymer Development : The unique chemical properties allow for the synthesis of novel polymers and dyes that can be utilized in various industrial applications.

Case Study 1: Anticancer Screening

A series of benzothiazole-piperazine conjugates were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited significant inhibition rates compared to standard treatments, highlighting their potential as new anticancer agents .

Case Study 2: Anti-inflammatory Properties

In silico studies have indicated that the compound may serve as a potent inhibitor of inflammatory enzymes. Further experimental validation is required to confirm these findings and explore the underlying mechanisms .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: can be compared with other heterocyclic compounds containing benzo[d]thiazole, thiadiazole, and piperazine moieties.

    Differences: The presence of specific functional groups and their positions can significantly affect the compound’s properties and activities.

Uniqueness

The unique combination of benzo[d]thiazole, thiadiazole, and piperazine moieties in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiadiazole and piperazine structure. The molecular formula is C20H19N5O2S2C_{20}H_{19}N_5O_2S_2, with a molecular weight of approximately 419.52 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H19N5O2S2
Molecular Weight419.52 g/mol
LogP5.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds7

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as p53 and cleave caspase-3 in MCF-7 breast cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G0/G1 phase arrest.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Inhibition of Angiogenesis : It may inhibit vascular endothelial growth factor (VEGF) signaling pathways, reducing tumor vascularization .

Pharmacological Studies

In pharmacological studies, the compound has been evaluated for its interaction with serotonin receptors (5-HT1A and 5-HT2). It has been reported that the benzothiazole moiety contributes significantly to its affinity for these receptors, suggesting potential applications in neuropharmacology .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 and HeLa cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 0.65 to 2.41 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, the compound was tested for its ability to modulate serotonin receptor activity. Results indicated that it could serve as a potential therapeutic agent for anxiety and depression due to its selective action on serotonin receptors .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core by reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2: Coupling the thiadiazole intermediate with chloroacetyl chloride in the presence of sodium acetate to form an acetamide derivative .
  • Step 3: Final substitution with 1,3-benzothiazol-2-thiol to introduce the benzothiazole moiety . Critical factors: Solvent choice (e.g., DMF), temperature control, and purification via recrystallization (e.g., DMSO/water mixtures) .

Q. Which analytical techniques are essential for structural confirmation?

TechniquePurposeKey Parameters
NMR (¹H/¹³C)Confirm functional groups and connectivityDeuterated solvents (DMSO-d₆, CDCl₃); compare shifts with intermediates
HPLC Assess purityC18 column, gradient elution (acetonitrile/water), UV detection (254 nm)
Mass Spectrometry (ESI-MS)Verify molecular weightPositive-ion mode; match [M+H]⁺ with theoretical m/z

Q. How is preliminary biological activity evaluated?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Use NaH or K₂CO₃ for deprotonation in coupling steps .
  • Temperature control : Maintain 60–80°C during thiol coupling to minimize side reactions .
  • Workup strategies : Precipitation at pH 8–9 removes unreacted intermediates .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Comparative analysis : Synthesize and characterize intermediates to isolate spectral contributions .
  • Advanced techniques :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination (e.g., hydrogen bonding patterns in thiadiazole cores) .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the piperazine (e.g., substituents on the phenyl ring) or benzothiazole moiety .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .
  • Computational modeling : Dock the compound into target enzymes (e.g., carbonic anhydrase) using AutoDock Vina; correlate binding scores with activity .

Q. How to investigate pharmacodynamic interactions with biological targets?

  • Enzyme inhibition assays : Measure inhibition constants (Kᵢ) against kinases or proteases .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds (³H/¹⁴C) to track intracellular distribution .
  • Protein binding : SPR (Surface Plasmon Resonance) to quantify affinity for serum albumin or receptors .

Q. What methods address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) with PBS for in vitro studies .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

Data Contradiction Analysis

Q. Conflicting cytotoxicity results between cell lines: How to interpret?

  • Mechanistic studies : Perform flow cytometry (apoptosis vs. necrosis) and Western blotting (caspase-3 activation) to identify cell death pathways .
  • Metabolic profiling : Compare efflux pump activity (e.g., P-gp expression) in resistant vs. sensitive lines .

Q. Discrepancies in reported IC₅₀ values: What factors contribute?

  • Assay variability : Standardize incubation time (48–72 hours) and cell density (5,000–10,000 cells/well) .
  • Batch purity : Re-test compounds with HPLC purity ≥98% to exclude impurities .

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